molecular formula C23H21ClN2O5 B2819052 N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide CAS No. 477886-80-9

N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B2819052
CAS No.: 477886-80-9
M. Wt: 440.88
InChI Key: CAKVMNBLQAJTCG-AFUMVMLFSA-N
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Description

N'-[(1E)-[2-(4-Chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 3,4,5-trimethoxybenzohydrazide with 2-(4-chlorophenoxy)benzaldehyde. Its structure features a 3,4,5-trimethoxy-substituted benzoyl group linked via a hydrazone bond to a 2-(4-chlorophenoxy)phenyl substituent. The (E)-configuration of the hydrazone bond is critical for maintaining planar geometry and enabling conjugation across the molecule . This compound is part of a broader class of hydrazones studied for antimicrobial and antifungal activities due to their ability to disrupt microbial membranes or enzyme systems .

Properties

IUPAC Name

N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5/c1-28-20-12-16(13-21(29-2)22(20)30-3)23(27)26-25-14-15-6-4-5-7-19(15)31-18-10-8-17(24)9-11-18/h4-14H,1-3H3,(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKVMNBLQAJTCG-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and 2-(4-chlorophenoxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide typically involves a condensation reaction between 3,4,5-trimethoxybenzohydrazide and 2-(4-chlorophenoxy)benzaldehyde. The reaction is conducted under reflux conditions in ethanol to facilitate the formation of the Schiff base. The product is then isolated by filtration and recrystallization. This synthetic route can be optimized for industrial production to enhance yield and purity using advanced techniques such as continuous flow reactors.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • A notable case study involved the compound's efficacy against breast cancer cells, where it was found to significantly reduce cell viability in vitro.
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays showed that it possesses effective antibacterial properties, making it a candidate for further development as an antimicrobial agent.
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may have neuroprotective effects. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage.

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation. Its ability to interact with key enzymes presents opportunities for developing therapeutic agents targeting these pathways.
  • Ligand Development :
    • In chemical research, this compound has been used as a ligand in coordination chemistry studies. Its structural features allow it to form stable complexes with various metal ions, which can be utilized in catalysis and materials science.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Anticancer ActivityBreast cancer cell linesSignificant reduction in cell viability
Antimicrobial PropertiesBacterial and fungal pathogensEffective antibacterial activity observed
Neuroprotective EffectsNeuroinflammatory response modulationProtection against oxidative stress-induced damage
Enzyme InhibitionTargeting metabolic enzymesPotential inhibitor identified
Ligand DevelopmentCoordination chemistryStable complexes formed with metal ions

Mechanism of Action

The mechanism of action of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with molecular targets through the Schiff base moiety. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzylidene Moiety

The biological and physicochemical properties of hydrazones are heavily influenced by substituents on the benzylidene ring. Below is a comparative analysis of key analogs:

Compound Name Substituent on Benzylidene Ring Key Properties Source
N'-[(1E)-[2-(4-Chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide (Target Compound) 2-(4-Chlorophenoxy)phenyl - Electron-withdrawing Cl and ether oxygen enhance lipophilicity and hydrogen bonding potential. May improve antimicrobial activity via membrane disruption.
N′-(2-Bromobenzylidene)-3,4,5-trimethoxybenzohydrazide 2-Bromo - Bromine's steric bulk and electronegativity alter crystal packing (dihedral angle: 3.08°). Reduced solubility compared to smaller substituents.
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-Hydroxy - Intramolecular O–H···N hydrogen bonds stabilize planar conformation. Enhanced antibacterial activity due to phenolic hydroxyl group.
N'-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide 2-Allyloxy - Allyloxy group increases steric hindrance, potentially reducing binding efficiency. May lower MIC values compared to chlorophenoxy derivatives.
N'-(4-(Dimethylamino)benzylidene)-3,4,5-trimethoxybenzohydrazide 4-Dimethylamino - Electron-donating dimethylamino group improves solubility but may reduce antimicrobial efficacy due to decreased lipophilicity.
Antimicrobial and Antifungal Efficacy
  • coli, S. aureus, and C. albicans .
  • Hydroxy-Substituted Analog : Exhibits moderate fungicidal activity due to hydrogen bonding with microbial enzymes .
  • Methylsulfonyl-Substituted Analog (4j) : Shows broad-spectrum activity (MIC: 25–40 µg/mL), attributed to the sulfonyl group’s strong electron-withdrawing effects .
Structural-Activity Relationships (SAR)
  • Electron-Withdrawing Groups (Cl, Br) : Enhance stability and binding to hydrophobic pockets in microbial proteins.
  • Electron-Donating Groups (OCH₃, NH₂) : Improve solubility but may reduce membrane interaction.
  • Bulkier Substituents (Allyloxy, Pentadecyl) : Steric hindrance can limit access to active sites, reducing potency.

Crystallographic and Conformational Analysis

  • Target Compound: Expected to exhibit a dihedral angle >10° between the benzoyl and benzylidene rings due to the bulky 4-chlorophenoxy group, influencing molecular packing and solubility.
  • N′-(2-Bromobenzylidene) Analog : Planar structure with a 3.08° dihedral angle facilitates tight crystal packing, reducing bioavailability .
  • Hydroxy-Substituted Analog : Intramolecular hydrogen bonds create a rigid structure, enhancing thermal stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide?

  • Methodology : The compound is typically synthesized via a condensation reaction between 3,4,5-trimethoxybenzohydrazide and a substituted aldehyde (e.g., 2-(4-chlorophenoxy)benzaldehyde) under reflux conditions. Ethanol or methanol is commonly used as a solvent, with catalytic acid (e.g., HCl) to drive the reaction. Yield optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and purification via recrystallization from acetone or methanol .

Q. How is the structural characterization of this hydrazide derivative performed?

  • Methodology :

  • Spectroscopic Analysis : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm the imine (C=N) bond (~1600 cm1^{-1}) and hydrazide functionality.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 425.1 for [M+H]+^+).
  • Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N/O percentages .

Q. What in vitro biological assays are used to evaluate its antimicrobial activity?

  • Methodology :

  • Agar Diffusion Assay : Test against bacterial (E. coli, S. aureus) and fungal (C. albicans, A. niger) strains. Measure inhibition zone diameters.
  • Minimum Inhibitory Concentration (MIC) : Determine MIC values (µg/mL) using serial dilution methods. Activity is often compared to reference drugs like ampicillin or fluconazole .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

  • Methodology :

  • Single-Crystal Growth : Recrystallize from acetone/methanol to obtain diffraction-quality crystals.
  • SHELX Refinement : Use SHELXL for structure solution and refinement. Analyze dihedral angles (e.g., ~30° between aromatic and hydrazide planes) and hydrogen-bonding networks (N–H···O/Cl) to explain crystal packing .
  • Comparative Analysis : Compare with analogs (e.g., 3,4,5-trimethoxybenzohydrazide derivatives) to correlate conformation with bioactivity .

Q. What strategies are employed to study structure-activity relationships (SAR) for antitumor activity?

  • Methodology :

  • Analog Synthesis : Modify substituents on the benzohydrazide core (e.g., methoxy vs. chloro groups) and assess cytotoxicity via MTT assays.
  • Functional Group Analysis : Compare bioactivity of imine (C=N) vs. amine (C–N) derivatives.
  • Mechanistic Studies : Use flow cytometry to evaluate apoptosis induction or cell-cycle arrest in cancer cell lines (e.g., MCF-7, HeLa) .

Q. How do researchers address discrepancies in biological activity data across studies?

  • Methodology :

  • Replicate Assays : Repeat experiments under standardized conditions (e.g., fixed inoculum size, incubation time).
  • Purity Verification : Re-characterize compound batches via HPLC to rule out impurities.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of MIC variations between studies .

Q. What computational methods predict the binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., tubulin for antitumor activity).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Develop regression models linking electronic descriptors (e.g., HOMO-LUMO gaps) to observed bioactivity .

Q. How can reaction conditions be optimized for high-yield, high-purity synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (ethanol vs. DMF), and acid catalyst concentration.
  • In-situ Monitoring : Use FT-IR to track imine bond formation in real-time.
  • Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .

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